molecular formula C20H14ClNO6S B3522822 2-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

2-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate

Cat. No.: B3522822
M. Wt: 431.8 g/mol
InChI Key: KRDYDPZBSLJUPY-UHFFFAOYSA-N
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Description

The compound “2-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate” is an organic compound consisting of a benzoate group, a 2-chlorobenzyl group, and a 2-nitrophenylsulfonyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving 2-chlorobenzyl chloride, 2-nitrophenylsulfonyl chloride, and a suitable base .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, with the 2-chlorobenzyl group, the 2-nitrophenylsulfonyl group, and the benzoate group all contributing to its overall structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylic position is often reactive, and could undergo reactions such as free radical bromination .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 2-chlorobenzyl chloride have a melting point of -13 °C and a boiling point of 213-214 °C .

Mechanism of Action

The mechanism of action of this compound is not clear without further context. If it’s used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, 2-chlorobenzyl chloride is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Properties

IUPAC Name

(2-chlorophenyl)methyl 2-(2-nitrophenyl)sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO6S/c21-16-9-3-1-7-14(16)13-28-20(23)15-8-2-5-11-18(15)29(26,27)19-12-6-4-10-17(19)22(24)25/h1-12H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDYDPZBSLJUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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